2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide
Overview
Description
2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.10012521 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Hydrogenation Applications
One study highlights the use of catalytic hydrogenation in the synthesis of compounds with similar functional groups. For example, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the relevance of such compounds in the production of azo disperse dyes. This method offers a more environmentally friendly alternative to traditional reduction processes, showcasing the compound's potential utility in dye manufacturing and related chemical industries (Zhang Qun-feng, 2008).
Synthesis of Glycosides
Another research avenue involves the synthesis of various glycosides, as indicated by the work on 2-amino-3-O-D-1-carboxyethyl)-2-deoxy-D-glucopyranose derivatives. These compounds are critical in the development of novel biological probes and potential therapeutic agents, highlighting the broader chemical utility and significance in biomedical research (R. Jeanloz, E. Walker, P. Sinaỹ, 1968).
Hydroxamic Acids and Lactams Synthesis
The synthesis of cyclic hydroxamic acids and lactams with specific skeletons is another application. Such compounds have importance in natural product synthesis and pharmaceutical development, particularly in the context of agrochemical and medicinal chemistry research (H. Hartenstein, D. Sicker, 1993).
Radiosynthesis for Metabolism Studies
Radiosynthesis techniques for creating high-specific-activity compounds, like chloroacetanilide herbicides, demonstrate the application of similar compounds in understanding metabolism and mode of action in biological systems. This is crucial for drug development and environmental toxicity studies (B. Latli, J. Casida, 1995).
Enzyme Inhibitory Activities
Investigations into enzyme inhibitory activities, as seen in studies of novel triazole analogues, underscore the chemical's potential in discovering new therapeutic agents. These studies contribute to the broader field of medicinal chemistry by identifying compounds that can modulate enzymatic activity, which is crucial for developing drugs against various diseases (N. Virk et al., 2018).
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-17(12-7-9-13(27-2)10-8-12)20-21-18(22)28-11-16(24)19-14-5-3-4-6-15(14)23(25)26/h3-10H,11H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDHTNNHJWUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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